molecular formula C10H10Cl2Hf 10* B084160 Bis(cyclopentadienyl)hafnium dichloride CAS No. 12116-66-4

Bis(cyclopentadienyl)hafnium dichloride

Cat. No. B084160
CAS RN: 12116-66-4
M. Wt: 379.6 g/mol
InChI Key: IXKLRFLZVHXNCF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(cyclopentadienyl)hafnium dichloride involves the reaction of silylated cyclopentadienes with hafnium tetrachlorides. Reactions with different silylated cyclopentadienes afford the metallocene dichlorides, highlighting the versatility and specificity of the synthesis process (Winter et al., 1991).

Molecular Structure Analysis

The molecular structure of bis(cyclopentadienyl)hafnium dichloride has been the subject of various studies. For example, the complex with dithiocarbamates derived from α-amino acids suggests a binuclear complex structure based on spectroscopic data (Srivastava, 2009). Additionally, the structure of hafnium methandiide complexes provides insight into the MC carbene–ylide structure, completing the group 4 metal complexes triad (Babu et al., 2000).

Chemical Reactions and Properties

Bis(cyclopentadienyl)hafnium dichloride reacts with vinyllithium to form divinyl compounds, indicating its reactivity towards organic synthesis (Beckhaus et al., 1989). The compound's ability to function as a catalyst in the ring-opening reactions of epoxides also demonstrates its utility in producing β-alkoxy alcohols with high regio- and stereoselectivity (Kantam et al., 2003).

Physical Properties Analysis

The physical properties, such as the compound's solubility, melting point, and vapor pressure, are crucial for understanding its behavior in different environments and applications. However, specific studies focusing solely on these properties were not identified in the current search, suggesting a gap in the literature.

Chemical Properties Analysis

The chemical properties of bis(cyclopentadienyl)hafnium dichloride include its reactivity with other compounds, stability under various conditions, and catalytic activities. The compound's role in dinitrogen functionalization highlights its potential in synthesizing N-H bond-forming reactions and its catalytic efficiency (Chirik, 2007).

Scientific Research Applications

  • Formation of Metallocene Dichlorides

    The reaction of silylated cyclopentadienes with hafnium tetrachlorides results in the formation of metallocene dichlorides, highlighting its role in organometallic synthesis (Winter et al., 1991).

  • Synthesis of Antibacterial Compounds

    Bis(cyclopentadienyl)hafnium(IV) dichloride, when reacted with novel dithiocarbamate ligands, yields binuclear complexes with antibacterial properties, indicating its potential in medicinal chemistry (Srivastava, 2009).

  • Rapid Synthesis of Monocyclopentadienyl Complexes

    Demonstrates the utility of bis(cyclopentadienyl)hafnium dichloride in facilitating the efficient synthesis of monocyclopentadienyl complexes, important for organometallic chemistry (Lund & Livinghouse, 1990).

  • Catalysis and Polymerization

    This compound serves as a catalyst for olefin polymerization, indicating its importance in materials science and industrial chemistry (Bochmann & Lancaster, 1995).

  • Hydrogenation Reactions

    Bis(cyclopentadienyl)hafnium dichloride is used as a catalyst in the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, which is significant in the field of polymer chemistry (Chiang & Tsai, 2017).

  • Electronic Structure Analysis

    Studies on its electronic structure provide insights into its role in catalytic mechanisms, particularly in olefin polymerization (Novák & Kovač, 2011).

  • Hydrometallation of Unsaturated Compounds

    Its derivative, bis(cyclopentadienyl)hafnium hydride chloride, is used for the hydrometallation of olefins and acetylenes, indicating its utility in organic synthesis (Tolstikov et al., 1979).

Safety And Hazards

Bis(cyclopentadienyl)hafnium dichloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

cyclopenta-1,3-diene;hafnium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKLRFLZVHXNCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)hafnium dichloride

CAS RN

12116-66-4
Record name Hafnium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichlorobis(η5-cyclopenta-2,4-dien-1-yl)hafnium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)hafnium dichloride
Reactant of Route 2
Bis(cyclopentadienyl)hafnium dichloride
Reactant of Route 3
Bis(cyclopentadienyl)hafnium dichloride
Reactant of Route 4
Bis(cyclopentadienyl)hafnium dichloride
Reactant of Route 5
Bis(cyclopentadienyl)hafnium dichloride
Reactant of Route 6
Bis(cyclopentadienyl)hafnium dichloride

Citations

For This Compound
78
Citations
GA Tolstikov, MS Miftakhov, FA Valeev - … of the Academy of Sciences of …, 1979 - Springer
Conclusions 1. Bis (cyclopentadienyl) hafnium hydride chloride has been synthesized for the first time, and the possibility of its use as a new reactive reagent for the hydrometallation of …
Number of citations: 6 link.springer.com
I Novak, B Kovač - Chemical Physics Letters, 2011 - Elsevier
The electronic structures of trichloro[(1,2,3,3a,7a-η)-1H-inden-1-yl]-hafnium and bis(cyclopentadienyl)hafnium dichloride have been investigated by HeI and HeII UV photoelectron …
Number of citations: 1 www.sciencedirect.com
MC Barral, R Jimenez, A Santos - Inorganica Chimica Acta, 1982 - Elsevier
The synthesis of the stable compounds Cp 2 Hf(CCR) 2 (R = phenyl, cyclohexhyl, n-hexyl, 2,2-diphenylethyl and 2-cyano-2,2-diphenylethyl) from Cp 2 HfCl 2 and NaCCR in …
Number of citations: 3 www.sciencedirect.com
NG Dufrenne, JP Blitz, CC Meverden - Microchemical journal, 1997 - Elsevier
Reactions of bis(cyclopentadienyl)titanium dichloride, bis(cyclopentadienyl)zirconium dichloride, and bis(cyclopentadienyl)hafnium dichloride with premodified silica gel surfaces were …
Number of citations: 22 www.sciencedirect.com
CH Chiang, JC Tsai - Journal of Polymer Science Part A …, 2017 - Wiley Online Library
Various group (IV) metal complexes, namely bis(cyclopentadienyl) titanium dichloride, bis(pentamethylcyclopentadienyl) titanium dichloride, cyclopentadienyl titanium trichloride, …
Number of citations: 7 onlinelibrary.wiley.com
BE Park, IK Oh, CW Lee, G Lee, YH Shin… - The Journal of …, 2016 - ACS Publications
Atomic layer deposition (ALD) of HfO 2 is a key technology for the application of high dielectric constant gate dielectrics ranging from conventional Si devices to novel nanodevices. The …
Number of citations: 19 pubs.acs.org
G Erker, U Dorf, A Rheingold - Organometallics, 1988 - ACS Publications
Bis (cyclopentadienyl) hafnacyclopentane was prepared by reaction of Cp2HfCl2 and 1, 4-dilithiobutane. Thermolysis of the five-membered metallacycle at 80 C with butadiene results …
Number of citations: 71 pubs.acs.org
S Guo, K Rasch, L Mitas, E Batista… - APS March Meeting …, 2011 - ui.adsabs.harvard.edu
… We use quantum Monte Carlo method to study the bis-cyclopentadienyl Hafnium dichloride molecule Cp 2 HfCl 2 . There are two Cl dissociation channels for Cp 2 HfCl 2 : one is to …
Number of citations: 3 ui.adsabs.harvard.edu
AR De Vries - 2006 - scholar.sun.ac.za
The synthesis and characterization of a new tertiary alcohol (2-octyl-2-dodecanol) and “bushy-tailed”, hydrophobic acrylic monomer (2-octyl-dodecyl acrylate) from a 1-decene dimer (2-…
Number of citations: 0 scholar.sun.ac.za
M Napoli, R De Vita, I Immediata… - Polymers for …, 2011 - Wiley Online Library
… The hafnium-based catalysts (rac-dimethyl-silyl-bis-(2-methyl-4-naphtyl-1-indenyl)-hafnium-dichloride (8) and bis-cyclopentadienyl-hafnium-dichloride (9) also have an activity much …
Number of citations: 19 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.